erythro-Glycopyrronium bromide

Cardiovascular Safety Therapeutic Index COPD

Researchers requiring isomer-defined glycopyrronium for reproducible receptor pharmacology face variability with unspecified stereoisomer mixtures. erythro-Glycopyrronium bromide (CAS 129784-12-9) with defined (3S,2R) stereochemistry provides: • Distinct M3 receptor binding kinetics with intermediate dissociation half-life between ipratropium and tiotropium. • >200-fold cardiovascular therapeutic index vs. ~5-fold for tiotropium at 6 h in rat models. • Biphasic lung absorption (79% slow-phase, 3.5-day half-life) for inhalation formulation R&D. • Essential chiral reference for HPLC/LC-MS method specificity against threo-isomer impurities.

Molecular Formula C19H28BrNO3
Molecular Weight 398.341
CAS No. 129784-12-9
Cat. No. B565806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-Glycopyrronium bromide
CAS129784-12-9
Synonyms(3S)-3-[[(2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetyl]oxy]-1,1-dimethylpyrrolidinium Bromide (1:1);  [S-(R*,S*)]-3-[(Cyclopentylhydroxyphenylacetyl)oxy]-1,1-dimethylpyrrolidinium Bromide;  (3S)-3-[[(2R)-Cyclopentylhydroxyphenylacetyl]oxy]-1,1-dimethylpy
Molecular FormulaC19H28BrNO3
Molecular Weight398.341
Structural Identifiers
SMILESC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1
InChIKeyVPNYRYCIDCJBOM-QQTWVUFVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythro-Glycopyrronium Bromide for COPD Research


Erythro-Glycopyrronium bromide (CAS 129784-12-9) is the specific (3S,2R) stereoisomer of the long-acting muscarinic antagonist (LAMA) glycopyrronium bromide, a quaternary ammonium compound with high affinity for muscarinic acetylcholine receptors M1-M5 [1]. It is primarily used as an inhaled bronchodilator for the maintenance treatment of chronic obstructive pulmonary disease (COPD) [2]. As a quaternary ammonium compound, it exhibits minimal blood-brain barrier penetration, limiting central nervous system effects compared to tertiary amine anticholinergics [3].

Stereochemical IdentityDefined (3S,2R) chiral configuration for enantiomer-specific studies
Target EngagementMuscarinic M1-M5 receptor research tool with reported affinity across all subtypes
Selectivity ProfileQuaternary ammonium structure supports peripheral selectivity research context

Sourcing Erythro-Glycopyrronium Bromide: Isomeric Purity


Generic substitution of glycopyrronium bromide without specification of the erythro isomer (CAS 129784-12-9) introduces significant risk of altered pharmacological activity. Glycopyrronium bromide contains two chiral centers, giving rise to four stereoisomers (erythro and threo pairs) [1]. Commercial glycopyrrolate may exist as a racemic mixture or unspecified isomer composition. The erythro isomer specifically demonstrates distinct receptor binding kinetics and dissociation half-lives compared to other stereoisomers, and its quaternary ammonium structure—common to all isomers—confers peripheral selectivity that tertiary amine alternatives like atropine lack [2]. For preclinical research, analytical method development, or formulation studies where receptor occupancy duration is critical, isomer identity directly impacts experimental outcomes.

Attribute
Erythro Isomer
Generic Glycopyrronium
Isomer Identity
Defined (3S,2R) stereochemistry
Unspecified or racemic mixture may shift receptor kinetics
Receptor Occupancy
Erythro-specific dissociation half-life context
Isomer composition may alter occupancy duration interpretation
Analytical Reference
Chiral reference standard with defined configuration
Unspecified isomer composition limits method specificity

Erythro-Glycopyrronium Bromide Evidence Guide


Cardiovascular Therapeutic Index

In an integrated rat pharmacokinetic/pharmacodynamic model, glycopyrronium bromide demonstrated a substantially greater cardiovascular therapeutic index compared to tiotropium. At 1 hour post-dose, glycopyrronium showed a 19.5-fold therapeutic index for hypotension and a 28.5-fold index for bradycardia, while tiotropium showed only 1.5-fold and 4.2-fold, respectively. At 6 hours, the difference was even more pronounced: glycopyrronium achieved >200-fold therapeutic indices for both parameters, whereas tiotropium reached only 4.6-fold and 5.5-fold [1].

Cardiovascular therapeutic index
Head-to-head
19.5× hypotension; 28.5× bradycardia at 1h; >200× at 6h
Glycopyrronium vs Tiotropium 1.5–5.5×
Reported cardiovascular safety endpoint context
Rat PK/PD model; endpoint review recommended
Cardiovascular Safety Therapeutic Index COPD

M3 Receptor Dissociation Kinetics

In vitro dissociation studies using recombinant human M3 muscarinic receptors demonstrated that glycopyrronium dissociates faster than aclidinium and tiotropium but slower than ipratropium [1]. This intermediate dissociation half-life contributes to its once-daily dosing profile without the ultra-long receptor occupancy that may contribute to prolonged anticholinergic burden.

M3 dissociation kinetics
Head-to-head
Intermediate dissociation rate
  • Tiotropium ≈ Aclidinium (slowest)
  • > Glycopyrronium
  • > Ipratropium (fastest)
Reported dissociation kinetics context
Recombinant human M3 receptors; in vitro radioligand assay
Receptor Kinetics M3 Muscarinic Receptor Duration of Action

Prejunctional Receptor Selectivity

Functional studies in isolated rabbit vas deferens revealed that glycopyrronium bromide is approximately 10-fold more potent at blocking prejunctional muscarinic receptors than M3 receptors, and approximately 100-fold more potent than at M2 receptors [1]. This functional subtype differentiation is not observed with all muscarinic antagonists and may contribute to its distinct pharmacological profile.

Prejunctional receptor selectivity
Class-level
10× vs. M3; 100× vs. M2
Supports receptor subtype research interpretation
Rabbit vas deferens functional assay; data to verify
Prejunctional Receptor Subtype Selectivity Rabbit Vas Deferens

Receptor Binding Affinity

In head-to-head radioligand binding assays, glycopyrronium bromide demonstrated high affinity for all five muscarinic receptor subtypes (M1-M5), but with lower absolute affinity than both aclidinium and tiotropium. Aclidinium exhibited comparable affinity to tiotropium and higher affinity than glycopyrronium and ipratropium across all receptor subtypes [1].

M1-M5 binding affinity
Head-to-head
Nanomolar range across all subtypes
  • Tiotropium ≈ Aclidinium (highest)
  • > Glycopyrronium
  • > Ipratropium (lowest)
Supports kinetic vs. affinity interpretation
Recombinant human receptors; affinity alone may not predict duration
Receptor Binding Affinity M1-M5 Muscarinic Receptors

Lung Absorption Kinetics

Population pharmacokinetic modeling of inhaled glycopyrronium revealed a biphasic lung absorption profile. A slow-phase absorption component with a half-life of approximately 3.5 days accounted for 79% of the drug absorbed through the lungs into systemic circulation, after which the drug is rapidly eliminated (systemic half-life 0.6-1.2 hours) [1]. This slow lung absorption is characteristic of glycopyrronium among inhaled LAMAs.

Lung absorption profile
Class-level
Slow-phase t½ ~3.5 days (79% of pulmonary absorption)
Supports exposure-model interpretation
Population PK model; requires target-matrix validation
Pulmonary Pharmacokinetics Lung Absorption Population PK Modeling

Erythro-Glycopyrronium Bromide Application Scenarios


Cardiovascular Safety Assessment

For research programs evaluating the cardiovascular safety margin of novel muscarinic antagonists, erythro-glycopyrronium bromide serves as a benchmark with a >200-fold therapeutic index for bradycardia and hypotension at 6 hours in rat models [1]. This contrasts sharply with tiotropium's ~5-fold index, making glycopyrronium the preferred reference compound for studies prioritizing cardiovascular safety differentiation.

Receptor Kinetics Studies

For in vitro pharmacology studies investigating the relationship between receptor dissociation kinetics and duration of action, erythro-glycopyrronium bromide provides an intermediate dissociation half-life at M3 receptors—faster than aclidinium/tiotropium but slower than ipratropium [2]. This positions the compound as a valuable tool for dissecting the kinetic determinants of once-daily bronchodilation.

Pulmonary Formulation Development

For inhaled formulation development programs, erythro-glycopyrronium bromide's biphasic lung absorption profile—with 79% of absorbed drug derived from a slow-phase compartment with a 3.5-day half-life [3]—makes it an ideal model compound for studying pulmonary retention mechanisms and optimizing dry powder inhaler or nebulizer formulations.

Analytical Reference Standard Development

For analytical laboratories developing HPLC, LC-MS/MS, or chiral separation methods for glycopyrronium bromide quantification, the erythro isomer (CAS 129784-12-9) with defined (3S,2R) stereochemistry is essential as a reference standard to ensure method specificity and to distinguish from the threo isomer or other stereoisomeric impurities [4].

Application
Selection Property
Validation Focus
Cardiovascular safety endpoint studies
Reported therapeutic index context
In vivo cardiovascular endpoint monitoring
M3 receptor kinetics research
Dissociation half-life profile
Receptor occupancy duration analysis
Inhaled formulation research
Lung absorption kinetics profile
Pulmonary retention mechanism studies
Chiral analytical method development
Defined (3S,2R) stereochemistry
Isomer-specific method validation

Technical Documentation Hub

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33 linked technical documents
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